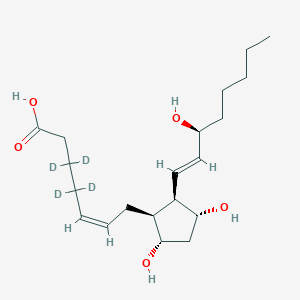

8-iso Prostaglandin F2alpha-d4

Descripción general

Descripción

8-iso Prostaglandin F2alpha-d4 is a stable isotope-labeled analog of 8-iso Prostaglandin F2alpha, a biomarker of lipid peroxidation and oxidative stress. This compound contains four deuterium atoms at the 3, 3′, 4, and 4′ positions, making it useful as an internal standard for quantification by gas chromatography-mass spectrometry or liquid chromatography-mass spectrometry .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

8-iso Prostaglandin F2alpha-d4 is synthesized through the non-enzymatic peroxidation of arachidonic acid in membrane phospholipids . The preparation involves the incorporation of deuterium atoms into the molecule, which can be achieved through specific deuterium exchange reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using advanced techniques such as isotope dilution and mass spectrometry for purification and quantification . The process ensures high purity and consistency, which is crucial for its application as an internal standard in analytical methods.

Análisis De Reacciones Químicas

Types of Reactions

8-iso Prostaglandin F2alpha-d4 undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.

Common Reagents and Conditions

Oxidation: Common reagents include hydrogen peroxide and other peroxides under acidic or basic conditions.

Reduction: Common reagents include sodium borohydride and lithium aluminum hydride under controlled conditions.

Substitution: Common reagents include halogens and nucleophiles under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of hydroperoxides, while reduction may result in the formation of alcohols or alkanes.

Aplicaciones Científicas De Investigación

8-iso Prostaglandin F2alpha-d4 has a wide range of scientific research applications, including:

Mecanismo De Acción

8-iso Prostaglandin F2alpha-d4 exerts its effects by mimicking the behavior of 8-iso Prostaglandin F2alpha. It interacts with specific receptors, such as the prostaglandin F2alpha receptor, and activates downstream signaling pathways involving G proteins . This interaction leads to various physiological responses, including vasoconstriction and modulation of inflammatory processes .

Comparación Con Compuestos Similares

Similar Compounds

8-iso Prostaglandin F2alpha: The non-labeled analog of 8-iso Prostaglandin F2alpha-d4, used as a biomarker for oxidative stress.

8-epi Prostaglandin F2alpha: Another isomer of 8-iso Prostaglandin F2alpha, also used as a biomarker for oxidative stress.

15-F2t-Isoprostane: A related compound produced through the non-enzymatic peroxidation of arachidonic acid.

Uniqueness

This compound is unique due to its stable isotope labeling, which allows for precise quantification in analytical methods. This feature makes it an invaluable tool in scientific research and industrial applications where accurate measurement of oxidative stress biomarkers is essential .

Actividad Biológica

8-Iso Prostaglandin F2alpha-d4 (8-iso-PGF2α-d4) is a stable isoprostane derived from the peroxidation of arachidonic acid, recognized as a significant biomarker for oxidative stress. This compound is part of a broader family of isoprostanes, which are produced through free radical-catalyzed reactions and serve as indicators of lipid peroxidation in biological systems. The biological activity of 8-iso-PGF2α-d4 is critical in various pathological conditions, including cancer, cardiovascular diseases, and renal disorders.

8-Iso-PGF2α acts primarily through its interaction with specific prostaglandin receptors, influencing various physiological processes such as inflammation, vascular tone, and cellular proliferation. It has been shown to induce vasoconstriction and promote platelet aggregation, contributing to its role in cardiovascular pathologies. Additionally, its levels correlate with oxidative stress markers, making it a valuable tool for assessing disease states related to oxidative damage.

Prostate Cancer

A study involving prostate cancer (PCa) patients demonstrated that urinary levels of 8-iso-PGF2α were significantly elevated compared to healthy controls. In a cohort of 40 patients undergoing robot-assisted radical prostatectomy (RARP), 8-iso-PGF2α levels decreased significantly three months post-surgery, indicating its potential as a biomarker for oxidative stress and treatment efficacy in PCa .

| Time Point | 8-Iso-PGF2α Level (pg/mg creatinine) | Statistical Significance |

|---|---|---|

| Pre-surgery (T0) | 207.11 ± 105.42 | p < 0.001 |

| Post-surgery (T1) | 141.61 ± 67.98 | p < 0.001 |

Coronary Artery Disease

In another case-control study involving 104 subjects assessed via coronary angiography, elevated urinary levels of 8-iso-PGF2α were associated with significant coronary artery disease (CAD). The odds ratios indicated a strong correlation between higher tertiles of urinary 8-iso-PGF2α and the presence of CAD, suggesting its utility as a non-invasive marker for cardiovascular risk assessment .

| Tertile | Odds Ratio (OR) | Confidence Interval (CI) |

|---|---|---|

| Tertile 1 (Lowest) | Reference | - |

| Tertile 2 | 1.57 | (0.51-4.79) |

| Tertile 3 | 4.21 | (1.39-12.76) |

Renal Disease

Research also highlights the role of 8-iso-PGF2α in chronic renal failure. A study measuring plasma levels in patients undergoing hemodialysis revealed significantly elevated concentrations compared to healthy controls, correlating with markers of inflammation and oxidative stress .

| Patient Group | Plasma 8-Iso-PGF2α Level (pg/ml) | Statistical Significance |

|---|---|---|

| Hemodialysis Patients | 346.3 ± 132.4 | p < 0.001 |

| CAPD Patients | 254.3 ± 76.6 | p < 0.007 |

| Healthy Controls | 150.9 ± 61.6 | - |

Oxidative Stress Assessment

8-Iso-PGF2α serves as a reliable biomarker for assessing oxidative stress across various diseases. Its levels have been shown to correlate with other oxidative stress markers like malondialdehyde and C-reactive protein in multiple studies .

Clinical Applications

The clinical relevance of measuring urinary and plasma levels of 8-iso-PGF2α extends to its potential use in monitoring disease progression and response to therapy in conditions such as heart failure and chronic inflammatory diseases . Recent studies indicated that salivary levels of this biomarker could reflect changes in clinical status during hospitalization for acute heart failure, further establishing its utility in clinical settings .

Propiedades

IUPAC Name |

(Z)-3,3,4,4-tetradeuterio-7-[(1S,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H34O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,12-13,15-19,21-23H,2-3,5-6,8-11,14H2,1H3,(H,24,25)/b7-4-,13-12+/t15-,16-,17+,18-,19+/m0/s1/i5D2,8D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXGPLTODNUVGFL-FLRLWOSLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC1C(CC(C1CC=CCCCC(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(CC(=O)O)C([2H])([2H])/C=C\C[C@@H]1[C@H](C[C@H]([C@@H]1/C=C/[C@H](CCCCC)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H34O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.